molecular formula C13H8Cl2F2N2O3 B588261 Roflumilast Impurity E CAS No. 1391052-76-8

Roflumilast Impurity E

Katalognummer: B588261
CAS-Nummer: 1391052-76-8
Molekulargewicht: 349.11 g/mol
InChI-Schlüssel: GZHTYXYJBZYTEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Roflumilast Impurity E is a byproduct formed during the synthesis of roflumilast, a selective phosphodiesterase-4 inhibitor used primarily for the treatment of chronic obstructive pulmonary disease (COPD).

Wissenschaftliche Forschungsanwendungen

Roflumilast-Verunreinigung E wird hauptsächlich im Zusammenhang mit ihrer Bildung und Entfernung während der Synthese von Roflumilast untersucht. Ihr Vorhandensein und ihre Charakterisierung sind entscheidend, um die Reinheit und Wirksamkeit des endgültigen pharmazeutischen Produkts zu gewährleisten . Darüber hinaus hilft das Verständnis ihrer Bildung bei der Optimierung von Synthesewegen und der Verbesserung von industriellen Produktionsprozessen .

5. Wirkmechanismus

Es wird angenommen, dass Roflumilast-Verunreinigung E, wie Roflumilast, Phosphodiesterase-4 hemmt, ein Enzym, das für den Abbau von cyclischem Adenosinmonophosphat (cAMP) verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht die Verbindung die intrazellulären cAMP-Spiegel, was verschiedene Entzündungsreaktionen modulieren kann .

Ähnliche Verbindungen:

Einzigartigkeit: Roflumilast-Verunreinigung E ist aufgrund ihres spezifischen Bildungsweges und ihrer Rolle als Verunreinigung bei der Synthese von Roflumilast einzigartig. Ihr Vorhandensein und ihre Charakterisierung sind für die Qualitätskontrolle in der pharmazeutischen Produktion unerlässlich .

Wirkmechanismus

Target of Action

Roflumilast Impurity E is an impurity of Roflumilast . Roflumilast is a highly selective inhibitor of the enzyme phosphodiesterase-4 (PDE4) . PDE4 is a major cyclic-3’,5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium .

Mode of Action

Roflumilast and its active metabolite (roflumilast N-oxide) inhibit PDE4 . This inhibition of PDE4, a major cyclic AMP metabolizing enzyme, leads to the accumulation of intracellular cyclic AMP . The resultant increase in intracellular cAMP induced by roflumilast’s inhibition of PDE4 is thought to mediate its disease-modifying effects .

Biochemical Pathways

The inhibition of PDE4 by Roflumilast leads to an increase in intracellular cAMP . This increase in cAMP can affect various biochemical pathways. For instance, it has been suggested that the PKA-CREB-BDNF signaling pathway might be involved in the action of Roflumilast . .

Pharmacokinetics

The pharmacokinetics of Roflumilast have been studied . It was found that the bioavailability of Roflumilast cream 0.3% after topical administration was 1.5% . The plasma concentration-time curve was flat, with a peak-to-trough ratio of 1.2 . Roflumilast N-oxide concentrations were eightfold higher than Roflumilast concentrations . The terminal half-life in adult patients was 4.0 days for Roflumilast and 4.6 days for Roflumilast N-oxide following the last dose administered . Steady state was reached by Day 15 . .

Result of Action

The result of Roflumilast’s action is thought to be disease-modifying effects . It is indicated to decrease the risk of exacerbations in patients with severe chronic obstructive pulmonary disease (COPD) and to treat plaque psoriasis . .

Action Environment

The action of Roflumilast can be influenced by environmental factors . For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.03, which means that the use of Roflumilast is predicted to present an insignificant risk to the environment . .

Biochemische Analyse

Biochemical Properties

Roflumilast Impurity E plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a PDE4 inhibitor, it affects the degradation of cyclic adenosine monophosphate (cAMP) in many cell types . This interaction is significant because cAMP is a critical secondary messenger involved in numerous cellular processes, including the regulation of glycogen, sugar, and lipid metabolism. The inhibition of PDE4 by this compound leads to increased levels of cAMP, which can modulate the activity of protein kinase A (PKA) and other downstream targets .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The increase in cAMP levels due to PDE4 inhibition can lead to the activation of PKA, which in turn phosphorylates various target proteins involved in cell growth, differentiation, and apoptosis . Additionally, this compound can impact the expression of genes regulated by cAMP response element-binding protein (CREB), thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with PDE4, leading to enzyme inhibition. By inhibiting PDE4, this compound prevents the breakdown of cAMP, resulting in elevated intracellular cAMP levels . This increase in cAMP activates PKA, which then phosphorylates various substrates, including transcription factors like CREB. These phosphorylation events can alter gene expression and modulate cellular responses to different signals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, the degradation of this compound may lead to the formation of other byproducts that could have different biological activities. Additionally, the prolonged exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating cAMP levels and influencing cellular signaling pathways . At higher doses, this compound can cause toxic or adverse effects, such as inflammation or cellular damage . These threshold effects highlight the importance of determining the appropriate dosage for safe and effective use in clinical settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The primary metabolic pathway involves its conversion to roflumilast N-oxide, an active metabolite that also inhibits PDE4 . This conversion is mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 . The presence of this compound can affect the overall metabolic flux and levels of metabolites involved in cAMP signaling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It is known to be distributed in various tissues, including the lungs, liver, and kidneys . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments . This distribution pattern can affect its localization and accumulation, thereby influencing its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It is primarily localized in the cytoplasm, where it interacts with PDE4 and other target proteins . Additionally, post-translational modifications, such as phosphorylation, can direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Roflumilast Impurity E is unique due to its specific formation pathway and its role as an impurity in the synthesis of roflumilast. Its presence and characterization are essential for quality control in pharmaceutical manufacturing .

Eigenschaften

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F2N2O3/c14-7-4-18-5-8(15)11(7)19-12(21)6-1-2-10(9(20)3-6)22-13(16)17/h1-5,13,20H,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHTYXYJBZYTEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=C(C=NC=C2Cl)Cl)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301162357
Record name N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391052-76-8
Record name N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391052-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3,5-DICHLORO-4-PYRIDINYL)-4-(DIFLUOROMETHOXY)-3-HYDROXYBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RXV4ND32V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Roflumilast Impurity E
Reactant of Route 2
Reactant of Route 2
Roflumilast Impurity E
Reactant of Route 3
Reactant of Route 3
Roflumilast Impurity E
Reactant of Route 4
Roflumilast Impurity E
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Roflumilast Impurity E
Reactant of Route 6
Reactant of Route 6
Roflumilast Impurity E

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.